

Crystal Structure of 1-Phenoxynaphthalene: A Technical Overview

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Compound of Interest

Compound Name: 1-Phenoxynaphthalene

Cat. No.: B15402138

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Abstract

This technical guide provides a detailed overview of the crystallographic structure of **1-phenoxynaphthalene**, a key aromatic ether with applications in organic synthesis and materials science. Due to limitations in accessing the primary crystallographic data from the Cambridge Structural Database (CCDC deposition number 711230), this document presents a comprehensive, generalized methodology for the determination of such crystal structures using single-crystal X-ray diffraction. The guide outlines a standard experimental protocol, data analysis workflow, and presents the expected format for crystallographic data tables. While the specific quantitative data for **1-phenoxynaphthalene** is not publicly available, this guide serves as a robust framework for researchers working with this and similar molecular structures.

Introduction

1-Phenoxynaphthalene (C₁₆H₁₂O) is an aromatic ether characterized by a naphthalene ring linked to a phenyl group through an oxygen bridge. The three-dimensional arrangement of atoms in its solid state, or its crystal structure, is fundamental to understanding its physicochemical properties, including its melting point, solubility, and reactivity. This information is particularly crucial for drug development professionals, as the crystalline form of a molecule can significantly impact its bioavailability and stability.

The definitive crystal structure of **1-phenoxynaphthalene** was reported in the journal Phosphorus, Sulfur, and Silicon and the Related Elements in 2010 and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 711230.^[1] Although direct access to the full crystallographic information file (CIF) is restricted, this guide provides the necessary theoretical and methodological background for understanding and replicating such a structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like **1-phenoxynaphthalene** is typically achieved through single-crystal X-ray diffraction. The following protocol describes a standard methodology.

2.1. Crystallization

High-quality single crystals of **1-phenoxynaphthalene** are required for analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.

- Solvent Selection: A suitable solvent or solvent system is chosen in which **1-phenoxynaphthalene** has moderate solubility. Solvents such as ethanol, methanol, or a mixture of dichloromethane and hexane are often effective for aromatic compounds.
- Procedure:
 - A saturated solution of **1-phenoxynaphthalene** is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
 - The solution is filtered to remove any particulate impurities.
 - The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.
 - Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

2.2. Data Collection

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
- **Diffractometer:** Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., a CCD or CMOS detector).
- **Data Collection Strategy:** The diffractometer collects a series of diffraction images at various crystal orientations. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and ϕ scans.

2.3. Structure Solution and Refinement

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The crystal system and space group are determined from the diffraction data. The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The final results of a crystal structure determination are presented in a series of tables. The following tables illustrate the typical format for presenting crystallographic data.

Table 1: Crystal Data and Structure Refinement Parameters.

Parameter	Value
Empirical formula	C ₁₆ H ₁₂ O
Formula weight	220.26
Temperature (K)	293(2)
Wavelength (Å)	0.71073
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a (Å)	Data not available
b (Å)	Data not available
c (Å)	Data not available
α (°)	90
β (°)	Data not available
γ (°)	90
Volume (Å ³)	Data not available
Z	4
Density (calculated) (Mg/m ³)	Data not available
Absorption coefficient (mm ⁻¹)	Data not available
F(000)	Data not available
Crystal size (mm ³)	Data not available
θ range for data collection (°)	Data not available
Index ranges	Data not available
Reflections collected	Data not available
Independent reflections	Data not available

Completeness to θ (%)	Data not available
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	Data not available
Goodness-of-fit on F^2	Data not available
Final R indices [$I > 2\sigma(I)$]	Data not available
R indices (all data)	Data not available
Largest diff. peak and hole ($e \cdot \text{\AA}^{-3}$)	Data not available

Table 2: Selected Bond Lengths (\AA).

Atom 1	Atom 2	Length
O1	C1	Data not available
O1	C11	Data not available
C1	C2	Data not available
C1	C10	Data not available
...

Table 3: Selected Bond Angles ($^\circ$).

Atom 1	Atom 2	Atom 3	Angle
C1	O1	C11	Data not available
O1	C1	C2	Data not available
O1	C1	C10	Data not available
...

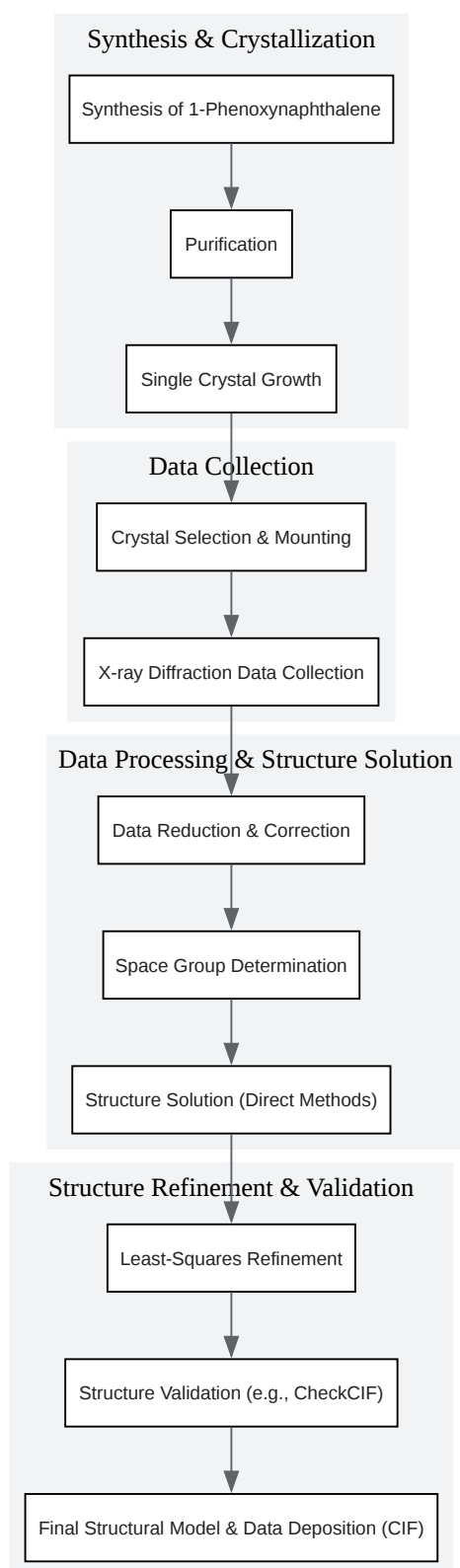
Table 4: Selected Torsion Angles ($^\circ$).

Atom 1	Atom 2	Atom 3	Atom 4	Angle
C11	O1	C1	C2	Data not available
C11	O1	C1	C10	Data not available
...

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **1-phenoxy-naphthalene** using single-crystal X-ray diffraction.



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Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the crystal structure of **1-phenoxynaphthalene** provides invaluable insights into its solid-state conformation and intermolecular interactions. While the specific crystallographic data remains proprietary, this guide offers a thorough and standardized methodology for its determination and analysis. The outlined experimental protocol and data presentation format serve as a practical resource for researchers in organic chemistry, materials science, and drug development who are engaged in the crystallographic analysis of this and related compounds. The application of single-crystal X-ray diffraction, as detailed in this document, is the definitive method for elucidating the three-dimensional atomic arrangement that governs the macroscopic properties of crystalline materials.

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References

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